Asterin (terpine)
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
128808-27-5 |
|---|---|
Molecular Formula |
C14H18O4 |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymology of Asterin Terpine
Universal Isoprenoid Precursor Pathways
These pathways provide the foundational C5 units for all classes of terpenes. They are spatially separated within the plant cell and utilize different initial substrates. slideshare.netnih.gov
The MVA pathway is active in the cytosol, endoplasmic reticulum, and peroxisomes of most eukaryotes, including plants, as well as in archaea and some bacteria. biorxiv.orgnih.govmetwarebio.com It begins with acetyl-CoA, a central molecule in primary metabolism, and proceeds through a series of enzymatic reactions to produce IPP. metwarebio.comnih.gov This pathway is primarily responsible for producing the precursors for sesquiterpenes (C15), triterpenes (C30), and sterols. researchgate.netslideshare.net The key enzymatic steps are outlined below.
Table 1: Enzymatic Cascade of the Mevalonate (B85504) (MVA) Pathway
| Step | Enzyme | Substrate(s) | Product |
|---|---|---|---|
| 1 | Acetyl-CoA C-acetyltransferase (AACT) | 2 x Acetyl-CoA | Acetoacetyl-CoA |
| 2 | HMG-CoA synthase (HMGS) | Acetoacetyl-CoA + Acetyl-CoA | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |
| 3 | HMG-CoA reductase (HMGR) | HMG-CoA | Mevalonate (MVA) |
| 4 | Mevalonate kinase (MVK) | Mevalonate | Mevalonate-5-phosphate |
| 5 | Phosphomevalonate kinase (PMK) | Mevalonate-5-phosphate | Mevalonate-5-diphosphate |
| 6 | Diphosphomevalonate decarboxylase (MVD) | Mevalonate-5-diphosphate | Isopentenyl diphosphate (B83284) (IPP) |
| 7 | Isopentenyl diphosphate isomerase (IDI) | Isopentenyl diphosphate (IPP) | Dimethylallyl diphosphate (DMAPP) |
This table details the sequential enzymatic reactions converting Acetyl-CoA to the universal isoprenoid precursors IPP and DMAPP in the cytosol. Data sourced from nih.govresearchgate.net.
The MEP pathway, also known as the non-mevalonate pathway, operates in the plastids of plant cells, as well as in most bacteria and some eukaryotic parasites. nih.govrsc.org It starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (GAP), both products of glycolysis. nih.govrsc.org This pathway is the primary source of precursors for hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40) like carotenoids. researchgate.netslideshare.net
Table 2: Enzymatic Cascade of the Methylerythritol Phosphate (B84403) (MEP) Pathway
| Step | Enzyme | Substrate(s) | Product |
|---|---|---|---|
| 1 | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Pyruvate + Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DXP) |
| 2 | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | 1-deoxy-D-xylulose 5-phosphate (DXP) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |
| 3 | MEP cytidylyltransferase (IspD) | 2-C-methyl-D-erythritol 4-phosphate (MEP) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol |
| 4 | CDP-ME kinase (IspE) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol |
| 5 | MEcPP synthase (IspF) | 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) |
| 6 | HMBPP synthase (IspG) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) | (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) |
| 7 | HMBPP reductase (IspH) | (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) | Isopentenyl diphosphate (IPP) + Dimethylallyl diphosphate (DMAPP) |
This table outlines the enzymatic steps within the plastid that convert pyruvate and GAP into the C5 precursors IPP and DMAPP. Data sourced from nih.govrsc.orgnih.gov.
Although the MVA and MEP pathways are physically separate and largely independent, a degree of metabolic cross-talk exists between the cytosol and plastids. biorxiv.orgresearchgate.net The exchange of isoprenoid precursors, particularly IPP, allows for a coordinated regulation of terpenoid biosynthesis throughout the plant. biorxiv.orgnih.gov For instance, IPP synthesized in the plastids via the MEP pathway can be transported to the cytosol to supplement the precursor pool for sesquiterpenoid synthesis. researchgate.net Conversely, MVA-derived precursors can be imported into the plastids to contribute to the formation of monoterpenes or diterpenes. researchgate.net This interplay ensures metabolic flexibility and allows the plant to dynamically allocate resources for the synthesis of different terpenoid classes in response to developmental or environmental cues. biorxiv.orgiaea.org
Dedicated Biosynthesis of Terpenes
The universal C5 precursors, IPP and DMAPP, are the starting point for creating the vast diversity of terpene structures. This process involves two main stages: the formation of larger prenyl diphosphate precursors and the subsequent cyclization and rearrangement of these molecules.
A class of enzymes known as prenyltransferases (or isoprenyl diphosphate synthases) catalyzes the sequential head-to-tail condensation of IPP units with an allylic diphosphate substrate, starting with DMAPP. nih.govnih.gov This chain-elongation process creates a series of linear prenyl diphosphate precursors of varying lengths, which serve as the direct substrates for different classes of terpene synthases. neliti.com
Geranyl diphosphate (GPP, C10): Formed by the condensation of one molecule of DMAPP with one molecule of IPP, catalyzed by GPP synthase (GPPS). GPP is the precursor to all monoterpenes. nih.gov
Farnesyl diphosphate (FPP, C15): Formed by the addition of a second IPP molecule to GPP, a reaction catalyzed by FPP synthase (FPPS). FPP is the precursor to all sesquiterpenes. nih.govmetwarebio.com
Geranylgeranyl diphosphate (GGPP, C20): Formed by the addition of a third IPP molecule to FPP, catalyzed by GGPP synthase (GGPPS). GGPP is the precursor to all diterpenes. nih.gov
Terpene synthases (TPS) are the key enzymes responsible for generating the immense structural diversity of terpenoids. nih.govkneopen.com These enzymes act as metabolic gatekeepers, catalyzing the committed step in the formation of specific terpene skeletons. nih.gov A TPS binds a specific acyclic prenyl diphosphate precursor (GPP, FPP, or GGPP) within its active site. neliti.comnih.gov
The catalytic process typically begins with the ionization of the diphosphate group, creating a highly reactive carbocation intermediate. nih.govnih.gov This carbocation then undergoes a complex and often stereospecific cascade of reactions, which can include cyclizations, rearrangements, and eliminations, ultimately leading to the formation of a stable terpene hydrocarbon or, in some cases, an oxygenated terpene. nih.govnih.gov The specific three-dimensional structure of the TPS active site guides the folding of the flexible prenyl diphosphate substrate, dictating the precise sequence of intramolecular reactions and thus determining the final structure of the product(s). kneopen.com A single TPS can sometimes produce multiple products from a single substrate, further contributing to the chemical diversity of terpenes in nature. frontiersin.org
Table of Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| Isopentenyl diphosphate | IPP |
| Dimethylallyl diphosphate | DMAPP |
| Acetyl-Coenzyme A | Acetyl-CoA |
| Acetoacetyl-CoA | - |
| 3-hydroxy-3-methylglutaryl-CoA | HMG-CoA |
| Mevalonate | MVA |
| Pyruvate | - |
| Glyceraldehyde 3-phosphate | GAP |
| 1-deoxy-D-xylulose 5-phosphate | DXP |
| 2-C-methyl-D-erythritol 4-phosphate | MEP |
| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | CDP-ME |
| 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | CDP-MEP |
| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate | MEcDP |
| (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate | HMBPP |
| Geranyl diphosphate | GPP |
| Farnesyl diphosphate | FPP |
| Geranylgeranyl diphosphate | GGPP |
| Asterin | - |
Post-Cyclization Modifying Enzymes: Cytochrome P450s and Other Functionalization Enzymes
Following the initial cyclization of terpene precursors, the resulting hydrocarbon scaffold of a compound like Asterin undergoes extensive enzymatic modifications, which are crucial for its final structure and biological activity. mdpi.com These post-cyclization reactions are predominantly catalyzed by Cytochrome P450 monooxygenases (CYPs), a large and versatile family of enzymes. mdpi.comfrontiersin.org
Cytochrome P450s (CYPs): CYPs are heme-containing enzymes that play a pivotal role in the functionalization of the terpene backbone. jeffleenovels.com They introduce a variety of functional groups, dramatically increasing the chemical diversity of the final products. mdpi.com More than 97% of all terpenoids are estimated to be modified by CYPs. jeffleenovels.com
Key reactions catalyzed by CYPs in terpene biosynthesis include:
Hydroxylation: The addition of hydroxyl (-OH) groups to the terpene skeleton.
Epoxidation: The formation of an epoxide ring.
Oxidation: The conversion of hydroxyl groups to carbonyls (ketones or aldehydes) or carboxyl groups. mdpi.com
These modifications not only alter the chemical properties of the molecule but are also essential for subsequent reactions like glycosylation or acylation. jeffleenovels.com
In some cases, CYPs can catalyze more complex reactions beyond simple oxygenation, including:
Carbon-carbon bond cleavage mdpi.com
Backbone rearrangements and methyl group shifts mdpi.com
Formation of lactone rings mdpi.com
The immense diversity of CYPs in nature contributes significantly to the vast array of terpenoid structures found across different organisms. nih.gov Several P450 families, such as CYP716, CYP51, CYP71, CYP72, CYP87, CYP88, and CYP93, have been identified to be involved in the modification of pentacyclic triterpene scaffolds. frontiersin.org
Other Functionalization Enzymes: While CYPs are the most prominent players, other enzyme classes also contribute to the post-cyclization tailoring of terpenes. For instance, after initial modification by a CYP, isomerase enzymes can catalyze further skeletal rearrangements. nih.govresearchgate.netresearchgate.net These isomerases can act on an epoxide substrate generated by a CYP to produce different rearranged products, further diversifying the potential molecular structures. researchgate.netresearchgate.net These findings reveal that skeletal diversity can be expanded even after the initial cyclization phase. researchgate.netacs.org
| Enzyme Class | Primary Function | Examples of Reactions | Significance |
|---|---|---|---|
| Cytochrome P450s (CYPs) | Oxidative functionalization of the terpene backbone | Hydroxylation, Epoxidation, Oxidation, C-C bond cleavage, Rearrangements | Primary drivers of structural diversification and functionalization of terpenes. mdpi.comfrontiersin.org |
| Isomerases | Skeletal rearrangements of modified terpene intermediates | Catalyze cationic rearrangement cascades following epoxidation. nih.govresearchgate.net | Expand scaffold diversity after the initial cyclization. researchgate.net |
Regulation of Asterin (Terpine) Biosynthesis
The production of Asterin, like other plant secondary metabolites, is a tightly controlled process, regulated at multiple levels to ensure its synthesis occurs at the appropriate time, in the correct location, and in response to specific developmental or environmental cues. This regulation involves a complex interplay of genetic and biochemical mechanisms.
Transcriptional and Hormonal Regulation Mechanisms
The biosynthesis of terpenes is largely controlled at the genetic level through the regulation of gene transcription. nih.gov This process is mediated by specific proteins called transcription factors (TFs) and is often triggered by plant hormones that act as signaling molecules. mdpi.comresearchgate.net
Transcriptional Regulation: Transcription factors are key regulators that bind to specific DNA sequences (cis-elements) in the promoter regions of biosynthetic genes, thereby activating or repressing their expression. researchgate.netjournalssystem.com Several families of TFs are known to be involved in regulating terpenoid biosynthesis, allowing for coordinated control over the entire pathway. mdpi.com
Key transcription factor families include:
MYB (myeloblastosis-related): These TFs are widely involved in controlling the expression of terpene synthase genes. nih.gov
bHLH (basic helix-loop-helix): Often work in concert with other TFs to regulate metabolic pathways. mdpi.com
AP2/ERF (APETALA2/Ethylene Response Factor): This family is frequently associated with stress-responsive terpene production. mdpi.com
WRKY: These TFs often bind to "W-box" motifs in the promoters of target genes and can act as either activators or repressors. mdpi.com
NAC (NAM, ATAF, and CUC): NAC transcription factors have been shown to be important in controlling monoterpene production during fruit ripening. oup.com
The presence and activity of these TFs can dictate the timing and level of terpene accumulation in different plant tissues and developmental stages. nih.gov
Hormonal Regulation: Plant hormones are crucial signaling molecules that often initiate the transcriptional changes leading to terpene production, particularly in response to environmental stress. mdpi.comresearchgate.net
Key regulatory hormones include:
Jasmonic Acid (JA) and Methyl Jasmonate (MeJA): These are potent elicitors of defense responses in plants and are widely reported to induce the biosynthesis of various terpenes. nih.govplos.orgmdpi.com MeJA treatment can trigger the expression of genes for both JA biosynthesis and signal transduction, which in turn activates TFs that upregulate terpene synthase genes. plos.org
Salicylic Acid (SA): Another key defense hormone, SA has been shown to upregulate key enzymes in the terpenoid biosynthesis pathway. mdpi.comnih.gov
The interplay between these hormones and transcription factors forms a complex regulatory network that allows plants to fine-tune the production of specific terpenes in response to challenges such as herbivory or pathogen attack. plos.org
| Regulator Type | Examples | Mode of Action |
|---|---|---|
| Transcription Factors | MYB, bHLH, AP2/ERF, WRKY, NAC | Bind to promoter regions of biosynthetic genes to activate or repress transcription. nih.govmdpi.com |
| Hormones | Jasmonic Acid (JA), Salicylic Acid (SA) | Act as signaling molecules that trigger transcriptional reprogramming, often in response to stress. mdpi.comnih.gov |
Metabolic Flux Control and Enzyme Activity Modulation
Beyond transcriptional control, the biosynthesis of Asterin is also regulated by controlling the flow of precursor molecules (metabolic flux) and by directly modulating the activity of key enzymes in the pathway.
Metabolic Flux Control: Terpenes are synthesized from universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). tandfonline.comresearchgate.net These precursors are produced by two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. researchgate.netnih.gov
The MVA pathway typically provides precursors for sesquiterpenes (C15) and triterpenes (C30). nih.gov
The MEP pathway is generally responsible for the synthesis of monoterpenes (C10) and diterpenes (C20). nih.gov
Enzyme Activity Modulation: The efficiency of the biosynthetic pathway can be further fine-tuned by modulating the activity of the enzymes themselves. This can be achieved through several mechanisms:
Substrate Channeling: In metabolic engineering, a common strategy to enhance flux towards a desired product is to physically link enzymes that catalyze successive steps in a pathway. biorxiv.orgbiorxiv.org Creating such "fusion proteins" can improve efficiency by increasing the local concentration of substrates and intermediates, preventing their diffusion or diversion into competing pathways. biorxiv.orgnih.gov This approach has been successfully applied in terpene bioproduction. nih.govresearchgate.net
Protein Stability and Accumulation: The translational fusion of a terpene synthase to its corresponding prenyl diphosphate synthase can lead to a dramatic increase in the accumulation and stability of the terpene synthase enzyme, resulting in a significant boost in product yield. biorxiv.orgnih.govresearchgate.net
Post-Translational Modification: The activity of biosynthetic enzymes can also be regulated through post-translational modifications, although this is a less studied area compared to transcriptional regulation. nih.gov
These layers of regulation ensure that the metabolic investment in producing complex molecules like Asterin is tightly controlled and responsive to the plant's physiological needs.
Chemical Synthesis and Analog Design of Asterin Terpine
Total Synthesis Strategies for Asterin (Terpine)
Total synthesis of complex terpenes often requires the development of sophisticated strategies to assemble intricate carbon skeletons and introduce specific functional groups with high control over stereo- and regiochemistry.
Modern terpene total synthesis leverages a variety of powerful synthetic methodologies to overcome the inherent complexity of these molecules. These methods aim for efficiency, selectivity, and step economy. Recent advancements have focused on strategies that rapidly build molecular complexity, often mimicking or being inspired by natural biosynthetic pathways nih.govrsc.org. For instance, the construction of polycyclic carbon architectures in terpenes frequently employs cascade reactions and controlled cyclizations rsc.org. The field has seen continuous improvement in synthetic and analytical methods, tactics, and strategies rsc.org.
Biomimetic synthesis draws inspiration from the enzymatic pathways that organisms use to produce terpenes in nature ichem.mdresearchgate.netresearchgate.netnih.govnih.gov. A key feature of terpene biosynthesis is the cationic cyclization of linear polyprenyl diphosphates, mediated by terpene synthases cardiff.ac.ukbaranlab.org. These enzymatic cascades rapidly generate diverse cyclic terpene scaffolds with remarkable efficiency and stereocontrol ichem.mdresearchgate.netcardiff.ac.uk. Biomimetic approaches in the laboratory aim to replicate these cyclization events using chemical reagents, often acids, to initiate the formation of carbocations and trigger cascade cyclizations ichem.mdresearchgate.net. While enzyme-mediated processes offer exceptional specificity, chemical biomimetic cyclizations can sometimes lead to mixtures of products due to the potential for alternative cyclization pathways and rearrangements researchgate.net. Researchers are developing strategies to control the regioselectivity and stereoselectivity of these chemical cascades, sometimes by mimicking the way enzymes pre-organize their substrates researchgate.net.
Chemoenzymatic synthesis combines the power of chemical transformations with the selectivity of enzymatic reactions cardiff.ac.ukfraunhofer.dedoi.orgrsc.orgmdpi.com. This approach is particularly valuable in terpene synthesis for introducing specific functional groups or achieving challenging stereochemical outcomes that are difficult to control using purely chemical methods cardiff.ac.ukfraunhofer.dedoi.org. Enzymes, such as terpene synthases and cytochrome P450 enzymes, can catalyze highly selective reactions, including cyclizations, hydroxylations, and oxidations nih.govcardiff.ac.ukfraunhofer.de. By integrating enzymatic steps into a synthetic route, chemists can access complex terpene structures and their analogues more efficiently and sustainably cardiff.ac.ukfraunhofer.dedoi.orgrsc.org. For example, chemoenzymatic methods have been developed for the production of non-natural terpenoids by utilizing the promiscuous activity of terpene synthases with unnatural substrates doi.orgrsc.org.
An example of a chemoenzymatic approach involves the use of enzymes for the diphosphorylation of terpene precursors, a crucial step in the biosynthetic pathway cardiff.ac.uk. This enzymatic method has shown improved yields compared to traditional chemical diphosphorylation cardiff.ac.uk.
Radical cascade processes have emerged as powerful tools for the rapid assembly of molecular complexity in terpene synthesis nih.govnih.govroyalsocietypublishing.orgrsc.orgpkusz.edu.cn. Unlike cationic cyclizations which involve charged intermediates, radical cascades proceed via neutral radical intermediates nih.govroyalsocietypublishing.org. These reactions can be initiated by various methods and involve a series of intramolecular or intermolecular radical additions and rearrangements nih.govroyalsocietypublishing.org. Radical cascades are particularly useful for forming challenging carbon-carbon bonds and constructing polycyclic ring systems that may be difficult to access through polar mechanisms nih.govroyalsocietypublishing.orgrsc.org. Their ability to operate under relatively mild conditions and tolerate a range of functional groups makes them valuable in the synthesis of complex terpene natural products nih.govrsc.org. Bioinspired radical approaches have also been explored to mimic aspects of terpene biosynthesis nih.gov.
Electrochemical techniques offer a sustainable and powerful platform for terpene synthesis by enabling reactions through electron transfer without the need for stoichiometric chemical oxidants or reductants blogspot.comnih.govchemrxiv.orgnih.govresearchgate.net. Electrochemistry can be used to generate reactive intermediates, such as radicals or organometallic species, under mild conditions blogspot.comnih.gov. Recent work has demonstrated the utility of electrochemical methods in modular terpene synthesis, allowing for the efficient assembly of complex terpene structures from simple building blocks through processes like nickel-catalyzed electrochemical cross-electrophile coupling reactions blogspot.comnih.govchemrxiv.orgnih.govresearchgate.net. These methods can minimize the need for protecting groups and reduce the generation of chemical waste blogspot.comnih.govchemrxiv.org.
Semi-Synthetic Modifications and Derivatization Approaches
Semi-synthetic approaches involve using naturally occurring terpenes or related natural products as starting materials for chemical modification. This strategy is often employed when the natural product is available in sufficient quantities but requires structural modifications to enhance its biological activity, improve pharmacokinetic properties, or explore structure-activity relationships nih.govfiveable.meresearchgate.netrsc.org. Semi-synthesis can involve a range of chemical transformations, including oxidation, reduction, functional group interconversions, and the introduction of new substituents nih.govfiveable.me. This allows for the generation of libraries of terpene analogues with diverse structural features fiveable.me. Advancements in semi-synthesis have been driven by the development of new reactions that enable selective modifications of complex terpene scaffolds rsc.org.
Derivatization approaches are closely related to semi-synthesis and involve chemically modifying a terpene to introduce specific functional groups or labels. This can be done for various purposes, including improving detection and analysis (e.g., for chromatographic methods) raymondthomaslipidlab.comnih.govmdpi.comresearchgate.net, altering physical properties, or conjugating the terpene to other molecules. Derivatization strategies are crucial in analytical chemistry for the accurate assessment of terpene composition in complex mixtures raymondthomaslipidlab.comnih.govmdpi.comresearchgate.net.
Transformation of Natural Terpenoid Precursors
The synthesis of terpenoids, including monoterpenoids like terpin (B149876), fundamentally relies on the transformation of natural terpenoid precursors. These precursors are derived from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). wikipedia.orgmdpi.comnih.govmdpi.com These isoprenoid units are synthesized through two primary metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.orgmdpi.comnih.govmdpi.com The MVA pathway is predominantly found in the cytosol of eukaryotic organisms and some bacteria, while the MEP pathway operates in the plastids of plants and in many bacteria. mdpi.comnih.gov
The condensation of IPP and DMAPP, catalyzed by prenyltransferases, yields longer isoprenoid diphosphates. wikipedia.orgmdpi.com For monoterpenoids (C10), the key precursor is geranyl pyrophosphate (GPP), formed by the head-to-tail condensation of one molecule of IPP and one molecule of DMAPP. wikipedia.orgmdpi.com Subsequent enzymatic reactions, often catalyzed by terpene synthases, transform these linear or allylic diphosphates into a diverse array of cyclic and acyclic terpene structures. wikipedia.orgbeilstein-journals.org
Specific to terpin (p-menthane-1,8-diol), it can be prepared from other volatile monoterpenoids found in nature, such as geraniol (B1671447) and linalool, through reactions involving dilute acids. wikipedia.org This transformation exemplifies the conversion of readily available natural terpenoid structures into other valuable terpene compounds.
Design and Synthesis of Asterin (Terpine) Derivatives for Research Purposes
The design and synthesis of derivatives of terpenes, including those structurally related to terpin, are crucial for research purposes, allowing for the exploration of their chemical space and potential applications. Chemical synthesis provides a versatile platform to modify the core terpene structure, introducing new functional groups or altering the existing ones. researchgate.net
Strategies for synthesizing terpene derivatives for research often involve the chemical modification of naturally occurring terpenes or the de novo synthesis of modified structures. Modular synthesis approaches can be employed to build complexity from simpler building blocks, allowing for the creation of libraries of related compounds. researchgate.net These synthetic efforts aim to generate derivatives with altered physical, chemical, or biological properties, which can then be evaluated in various research assays. nih.govmdpi.com The ability to synthesize a range of derivatives is particularly important for investigating structure-activity relationships and developing mechanistic probes. researchgate.net
Development of Synthetic Analogues for Mechanistic Probes
Synthetic analogues of terpenes play a vital role as mechanistic probes to understand the intricate details of enzymatic reactions involved in terpene biosynthesis and metabolism. By subtly altering the structure of a natural substrate, researchers can gain insights into enzyme-substrate interactions, catalytic mechanisms, and the nature of transient intermediates.
Substrate Analogs for Enzyme Mechanism Elucidation
Terpene synthases (TSs) are key enzymes in the biosynthesis of terpenes, catalyzing complex cyclization and rearrangement cascades. beilstein-journals.orgnih.gov Substrate analogs are powerful tools for probing the mechanisms of these enzymes. beilstein-journals.orgnih.gov Analogs with specific modifications, such as the replacement of hydrogen atoms with fluorine, can be designed to intercept or stabilize carbocation intermediates, providing valuable information about the reaction pathway. nih.gov
Studies utilizing fluorinated substrate analogs, such as 2-fluoroFPP and difluorogeranyl diphosphate (DFGPP), have been instrumental in understanding the catalytic mechanisms of terpene synthases like (+)-limonene synthase. nih.gov These analogs can help elucidate the precise steps of ionization, cyclization, and rearrangement catalyzed by these enzymes. Furthermore, studying the enzymatic reactions involving monoterpenoids like terpin hydrate (B1144303) in microorganisms can reveal metabolic pathways and the enzymes responsible for their transformation. nih.gov
Unnatural Variants for Structure-Activity Relationship (SAR) Studies
The synthesis of unnatural terpene variants is fundamental to conducting comprehensive structure-activity relationship (SAR) studies. By systematically modifying the chemical structure of a terpene or its derivative, researchers can determine how specific structural features influence biological activity or interaction with target molecules. nih.govnih.gov
Unnatural variants can be synthesized through chemical methods or by utilizing engineered enzymes or microorganisms that can accept modified precursors or catalyze novel reactions. beilstein-journals.orgresearchgate.net These studies involve creating a series of compounds with planned structural deviations and evaluating their activity in relevant biological assays. researchgate.net Comparing the activities of these variants allows for the identification of key functional groups, steric requirements, and electronic properties that are essential for the observed activity. SAR studies using unnatural variants provide critical data for the rational design of new compounds with improved properties or novel functions. nih.govnih.gov
Structure Activity Relationship Sar Studies of Asterin Terpine and Its Derivatives
Elucidation of Structural Features Influencing Biological Interactions
Impact of Functional Groups and Stereochemistry on Molecular Recognition
Functional groups, such as hydroxyl, carbonyl, and alkene moieties, significantly influence the biological activity of terpenes by participating in interactions like hydrogen bonding, van der Waals forces, and hydrophobic effects with target molecules. acs.orgnih.govnih.govfiveable.me The presence, position, and type of functional groups can dramatically alter a terpene's potency and selectivity. For instance, studies on terpenes have shown that the presence of oxygen-containing functional groups can be crucial for their activity, with alcohols and phenols often exhibiting pronounced effects. mdpi.com
For Astin C, a cyclic pentapeptide, SAR studies involving amino acid substitutions have demonstrated the impact of specific residues on its immunosuppressive activity, highlighting the importance of the amino acid sequence and likely the resulting three-dimensional structure for its biological effects. researchgate.net
Conformational Analysis and Its Relevance to Biological Activity
The conformational flexibility of terpenes and related compounds plays a significant role in their ability to interact with biological targets. Molecules can adopt various three-dimensional shapes (conformations) due to rotation around single bonds. Conformational analysis helps to understand the preferred shapes of a molecule and how these shapes might change upon binding to a target. researchgate.net
For terpenes, particularly larger ones or those with flexible linkers, different conformations can present different arrangements of functional groups to the binding site, influencing the strength and specificity of the interaction. researchgate.net Computational methods, such as molecular dynamics simulations, are valuable tools for exploring the dynamic behavior and conformational landscape of terpenes and their complexes with proteins, providing insights beyond static models. mdpi.comrsc.orgnih.gov Understanding the relevant bioactive conformation is crucial for rational drug design and optimization. researchgate.net
In Vitro and Cellular Level SAR Investigations
In vitro and cellular studies are essential for evaluating the biological effects of terpenes and their derivatives and for establishing SAR at a more complex level than simple molecular binding.
Correlation of Structural Modifications with Cellular Process Modulation
SAR investigations at the cellular level involve synthesizing or isolating terpene derivatives with specific structural modifications and testing their effects on various cellular processes, such as cell growth, signaling pathways, and enzyme activity. acs.orgmdpi.comdokumen.pub By correlating the observed biological responses with the structural changes, researchers can identify the molecular determinants of activity and understand how modifications influence cellular uptake, metabolism, and interaction with intracellular targets. mdpi.comnih.gov
For example, studies on terpenes have shown that modifications can impact their ability to modulate cell signaling pathways, inhibit enzymes involved in inflammation, or affect multidrug resistance proteins. acs.org In the case of Astin C, amino acid substitutions led to variations in immunosuppressive activity in lymph node cells, demonstrating a clear correlation between structural changes and the modulation of cellular processes. researchgate.net
Computational Approaches in SAR Analysis
Computational methods play an increasingly important role in terpene SAR analysis, complementing experimental studies. mdpi.comrsc.orgnih.govnih.govdergipark.org.trnih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations provide valuable insights into the relationship between structure and activity. mdpi.comresearchgate.netrsc.orgnih.govnih.govdergipark.org.trnih.gov
Molecular docking can predict the binding modes and affinities of terpenes to target proteins, helping to identify key interactions and potential binding sites. mdpi.comrsc.orgnih.govnih.gov QSAR models use statistical methods to build predictive models that correlate structural descriptors of terpenes with their biological activities, allowing for the prediction of activity for new or untested compounds. researchgate.netnih.gov Molecular dynamics simulations provide a more dynamic view of terpene-target interactions, accounting for the flexibility of both the ligand and the protein and offering insights into the stability of the complex and conformational changes. mdpi.comrsc.orgnih.gov Density functional theory (DFT) is also used to study the electronic structure and reactivity of terpenes, further aiding in understanding SAR at a fundamental level. mdpi.comdergipark.org.tr These computational tools accelerate the SAR exploration process and guide the design of novel terpene-based compounds with improved properties. mdpi.comrsc.orgdergipark.org.trnih.gov
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking and dynamics simulations are computational techniques used to predict the binding affinity and interaction modes of small molecules (ligands) with biological targets, such as proteins or enzymes. These methods provide insights into the molecular forces driving the interaction, including hydrogen bonding, hydrophobic effects, and electrostatic interactions.
In the context of monoterpenoids and their derivatives, molecular docking can be employed to predict how these compounds might interact with potential biological targets involved in their observed activities. For instance, if a monoterpenoid exhibits anticonvulsant activity, docking studies could explore its potential binding to receptors or enzymes in the central nervous system. Similarly, for insecticidal activity, docking could predict interactions with insect-specific proteins.
Molecular dynamics simulations extend docking by simulating the dynamic behavior of the ligand-target complex over time. This provides a more realistic picture of the interaction, accounting for the flexibility of both the ligand and the target, and allowing for the estimation of binding stability and conformational changes upon binding.
While specific detailed studies on the molecular docking or dynamics simulations of p-menthane-1,8-diol with particular biological targets were not extensively found in the immediate search results, these computational approaches are widely applied in the study of other terpene derivatives to understand their mechanisms of action and predict interactions with various biological macromolecules mpg.defishersci.cauni.lu. For example, molecular docking has been used in SAR studies of other compound classes to identify binding sites and interaction profiles with targets like SARS CoV 3CLpro or human DNA topoisomerase II mpg.deuni.luwikidata.org. The principles and methodologies used in these studies are applicable to investigating the potential interactions of terpine and its derivatives with their relevant biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling (If applicable)
Quantitative Structure-Activity Relationship (QSAR) modeling builds mathematical models that relate a set of numerical descriptors representing the molecular structure or physicochemical properties of compounds to their observed biological activities. These models can then be used to predict the activity of new, untested compounds. QSAR is particularly valuable when a series of structurally related compounds have been synthesized and tested for a specific activity.
QSAR studies have been conducted on terpene derivatives to predict various biological activities, including anticonvulsant and insecticidal effects cimapbioinfo.inwikipedia.orgcenmed.com. These studies demonstrate the applicability of QSAR approaches to this class of compounds.
For instance, a QSAR study on terpene derivatives with anticonvulsant activity utilized the simplex representation of molecular structure (SiRMS) approach to develop predictive models. The study found that certain structural cores, such as carvone (B1668592) and verbenone, significantly contributed to antiseizure action. Substitutions with carbonyl and hydroxyl groups, followed by the formation of hydrazones and esters, were found to enhance and prolong this activity cimapbioinfo.inwikipedia.org. These findings highlight the importance of specific functional groups and structural arrangements for the observed activity.
Another QSAR evaluation focused on the insecticidal activity of monoterpenoids. This study identified correlations between toxicity and certain quantum and traditional chemical parameters. For alicyclic monoterpenoids, an electronic descriptor (electrotopological state) and a steric descriptor (GETAWAY) were used to predict toxicity. The results suggested that the electronic characteristics of the molecules play a crucial role in their toxicity, indicating specific toxicophore regions cenmed.com. For example, in aromatic monoterpenoids like thymol, toxicity was found to decrease as the Mulliken population around a specific phenolic carbon increased cenmed.com.
These QSAR studies on terpene and monoterpenoid derivatives illustrate how molecular descriptors encoding electronic, steric, and structural features can be correlated with biological activity. While specific detailed QSAR models solely focused on p-menthane-1,8-diol were not prominently featured in the search results, the successful application of QSAR to related monoterpenoids suggests that similar approaches could be valuable for understanding and predicting the activity of terpine derivatives.
Advanced Analytical and Characterization Methodologies for Asterin Terpine
Chromatographic Separation Techniques
Chromatography plays a vital role in separating complex mixtures containing terpenes, allowing for the isolation and subsequent analysis of individual components. The choice of chromatographic technique depends largely on the volatility and polarity of the specific terpine compound and the complexity of the sample matrix.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography (GC) is a widely used technique for the separation of volatile and semi-volatile compounds, making it particularly well-suited for the analysis of many terpenes. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas, typically helium or hydrogen. Compounds separate based on their boiling points and their interaction with the stationary phase within the column lcms.czisolution.re.kr.
Coupling GC with Mass Spectrometry (GC-MS) provides a powerful tool for both separation and identification. After separation by the GC column, compounds enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum acts as a unique fingerprint for each compound, allowing for identification by comparison to spectral libraries cannactiva.comsigmaaldrich.comshimadzu.comsigmaaldrich.com. GC-MS is considered a standard method for terpene profiling in various matrices, including plant materials like cannabis cannactiva.comsigmaaldrich.comshimadzu.comlabstat.comscioninstruments.comwaters.comlabrulez.comsigmaaldrich.comnih.govrestek.com.
Sample preparation for GC and GC-MS analysis of volatile terpenes often involves techniques like headspace sampling or liquid extraction. Headspace techniques are particularly useful for isolating volatile compounds from complex matrices sigmaaldrich.comsigmaaldrich.comlabcompare.com. Liquid extraction using suitable solvents like hexane (B92381) or ethyl acetate (B1210297) can also be employed sigmaaldrich.comnih.govnih.gov.
GC-MS methods have been developed and validated for the quantification of various terpenes, including alpha-terpineol (B3430122) nih.gov. Studies have demonstrated good linearity and recovery rates for terpene analysis using GC-MS nih.gov. The technique allows for the determination of terpene profiles, which can be used for strain identification or quality control lcms.czlabrulez.com.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analysis
While many terpenes are volatile, some, particularly larger or more polar terpenoids, may be less amenable to GC analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is a valuable technique for the separation and analysis of less volatile and more polar compounds. In LC, compounds are separated based on their interactions with a stationary phase and a liquid mobile phase. The eluent from the LC column is then introduced into a mass spectrometer for detection and identification.
LC-MS, particularly when using atmospheric pressure chemical ionization (APCI), has been explored for the analysis of terpenes, sometimes in conjunction with the analysis of other compounds like cannabinoids researchgate.netnih.govphenomenex.com. This approach can be beneficial for comprehensive profiling of compounds in complex extracts researchgate.net. LC-MS/MS (tandem mass spectrometry) offers increased selectivity and sensitivity by monitoring specific fragmentation pathways of target analytes researchgate.netnih.govphenomenex.comthermofisher.com. While LC-MS may present challenges for the most volatile monoterpenes due to ionization efficiency, it is suitable for oxygenated and less volatile terpenoids thermofisher.com.
Hyphenated Techniques (e.g., GCxGC-MS) for Complex Mixture Deconvolution
The analysis of highly complex mixtures containing numerous isomeric and structurally similar terpenes can be challenging with one-dimensional GC or LC. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (GCxGC-MS) offers enhanced separation power by utilizing two different stationary phases in series. This technique separates compounds based on two different properties, providing a much higher peak capacity and improved resolution compared to one-dimensional GC labcompare.comchromatographyonline.comlabx.comchromatographyonline.com.
GCxGC-MS is particularly effective for deconvoluting complex terpene profiles, allowing for the separation and identification of compounds that coelute in traditional GC labcompare.comchromatographyonline.comlabx.com. This is crucial for accurate quantification and comprehensive characterization of all terpene components in a sample, including closely related isomers labcompare.comchromatographyonline.com. When coupled with high-performance mass spectrometry, such as time-of-flight MS (TOF-MS), GCxGC-MS can provide clear distinctions between terpenes and their derivatives, even resolving nearly identical isomers labcompare.comlabx.com. This advanced technique is valuable for detailed terpene profiling in complex natural product extracts chromatographyonline.comsepsolve.com.
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric methods provide crucial information about the structure and elemental composition of isolated or separated terpine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic compounds, including terpenes. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the connectivity and arrangement of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information about the different types of hydrogen atoms in a molecule and their chemical environment nih.govhmdb.cachemicalbook.com. Carbon-13 NMR (¹³C NMR) spectroscopy reveals the different types of carbon atoms present nih.govspectrabase.comnp-mrd.org. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide correlation information between protons and carbons, allowing for the complete assignment of signals and the confirmation of structural fragments nih.gov.
NMR spectroscopy is routinely used to confirm the structure of isolated terpenes and to differentiate between isomers. Spectral databases containing ¹H and ¹³C NMR data for various terpenes, including alpha-terpinene (B1210023) and terpin (B149876) hydrate (B1144303), are available and used for identification purposes nih.govhmdb.cachemicalbook.comspectrabase.comnp-mrd.org.
High-Resolution Mass Spectrometry for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio of ions. This precise mass information allows for the determination of the elemental composition of a compound, which is critical for confirming its molecular formula and distinguishing it from compounds with similar nominal masses nih.govresearchgate.netmdpi.comasme.org.
Advanced Spectroscopic Techniques for Isomer Differentiation
Differentiating between terpene isomers is crucial due to their often distinct physical, chemical, and biological properties. Advanced spectroscopic techniques play a vital role in this process. While traditional gas chromatography-mass spectrometry (GC-MS) is a primary tool for terpene analysis, distinguishing isomers with similar mass fragmentation patterns can be challenging scientificss.co.ukchromatographyonline.com.
Gas chromatography-vacuum ultraviolet spectroscopy (GC-VUV) has emerged as a powerful technique for terpene isomer differentiation. VUV spectroscopy measures the absorbance of compounds in the vacuum ultraviolet region (125–240 nm), where nearly all molecules absorb, exhibiting unique spectral fingerprints based on their electronic structure scientificss.co.ukvuvanalytics.com. This allows GC-VUV to spectrally distinguish isomers that may co-elute on a GC column, enabling quantitative deconvolution of overlapping peaks and reducing the need for extensive chromatographic separation scientificss.co.ukvuvanalytics.comresearchgate.net. Studies have shown that even structural isomers like α-terpinene and cis-ocimene, or limonene (B3431351), p-cymene (B1678584), and trans-ocimene, which may co-elute, produce unique VUV absorbance spectra, facilitating their identification and quantification scientificss.co.uk.
Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, combined with chemometric techniques like partial least-squares (PLS) regression, can also be applied to differentiate and quantify terpene isomers in mixtures ed.gov. IR spectroscopy provides information about the vibrational modes of molecules, and while individual IR spectra of isomers might be similar, subtle differences can be leveraged for differentiation and quantitative analysis using chemometric models ed.govaip.org. Studies have demonstrated the use of ATR-FTIR and PLS for the simultaneous quantitative determination of binary terpene mixtures, such as p-cymene and limonene ed.gov.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced techniques like 2D NMR, provides detailed structural information that is invaluable for confirming the identity of terpene isomers and elucidating their structures, especially for novel or less characterized compounds.
Quantitative Analysis and Method Validation
Accurate and reliable quantitative analysis of terpenes in various complex matrices is essential for research, quality control, and regulatory purposes. The development and validation of robust quantification methods are critical steps.
Development of Robust Quantification Methods for Asterin (Terpine) in Complex Matrices
Quantitative analysis of terpenes often relies on gas chromatography coupled with sensitive detectors like mass spectrometers (GC-MS) or flame ionization detectors (GC-FID) chromatographyonline.comrestek.com. For complex matrices, sample preparation is a crucial step to isolate and concentrate terpenes while minimizing matrix interference restek.comomicsonline.orgacs.org.
Methods for terpene quantification in complex matrices like plant materials (e.g., cannabis flower, essential oils) and biological samples (e.g., human serum) have been developed and validated chromatographyonline.comrestek.comnih.govacs.orgmdpi.com. These methods often involve extraction techniques followed by GC-MS or GC-FID analysis. For instance, a validated GC-MS method using selected ion monitoring (SIM) has been reported for quantifying terpenes in cannabis essential oil chromatographyonline.com. Another method utilizing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) was developed for quantifying terpenes in human serum nih.govacs.org.
Matrix-matched calibration is frequently employed to account for matrix effects, where calibration standards are prepared in a matrix similar to the samples being analyzed restek.comrestek.com. The use of internal standards is also common to improve the accuracy and precision of the quantification by compensating for variations during sample preparation and analysis chromatographyonline.commdpi.com.
Method Validation Parameters: Precision, Accuracy, and Linearity
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and consistent results jespublication.comresearchgate.net. Key validation parameters for quantitative terpene analysis include precision, accuracy, and linearity acs.orgjespublication.comeuropa.eunih.gov.
Linearity: Linearity assesses the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a specified range europa.eunih.govglobalresearchonline.net. It is typically evaluated by analyzing a series of standards at different concentrations and constructing a calibration curve mdpi.comnih.gov. The linearity is often expressed by the correlation coefficient (r²) of the calibration curve, with values close to 1 indicating good linearity restek.comresearchgate.net.
Table 1: Example Linearity Data for Terpene Analysis by GC-MS| Terpene Analyte | Concentration Range (µg/mL) | Average r² |
|---|---|---|
| 23 Terpenes (average) | 0.04–5.12 | 0.993 restek.com |
| α-Pinene | Not specified | 0.9993–1.0000 researchgate.net |
Accuracy: Accuracy refers to the closeness of agreement between the measured value and the true value of the analyte concentration europa.eunih.govglobalresearchonline.net. It is often assessed by analyzing spiked samples with known amounts of the analyte and calculating the percentage of recovery restek.comnih.goveuropa.euresearchgate.net.
Table 2: Example Accuracy (Recovery) Data for Terpene Analysis| Analytical Method | Matrix | Terpene Analytes | Average % Recovery | Acceptance Criteria |
|---|---|---|---|---|
| LI-Syringe-GC-MS | Cleaned hops surrogate matrix | 23 terpenes | 90.2% restek.com | ±30% restek.com |
| HS-SPME-GC-MS/MS | Human serum | 7 terpenes | 80-120% nih.gov | Not specified |
| GC-MS | Cannabis plants | 14 terpenes | 93.0–104.8% researchgate.net | Below 10% (as %RSD of accuracy) researchgate.net |
Precision: Precision describes the degree of variability among individual measurements of a homogeneous sample under defined conditions nih.govglobalresearchonline.net. It is typically evaluated by analyzing replicate samples and is expressed as relative standard deviation (%RSD) restek.comnih.govresearchgate.net. Precision can be assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision) nih.govresearchgate.net.
Table 3: Example Precision Data for Terpene Analysis| Analytical Method | Matrix | Terpene Analytes | Analytical Precision (%RSD) | Method Precision (%RSD) |
|---|---|---|---|---|
| LI-Syringe-GC-MS | Cleaned hops surrogate matrix | 23 terpenes (average) | 1.56% restek.com | 4.97% restek.com |
| HS-SPME-GC-MS/MS | Human serum | 7 terpenes | 4.0–11% nih.gov | Not specified |
| GC-MS | Cannabis plants | All terpenes | Below 10% (repeatability and intermediate precision) researchgate.net | Not specified |
Other important validation parameters include the limit of detection (LOD) and the limit of quantification (LOQ), which represent the lowest concentration of the analyte that can be detected and quantitatively determined with acceptable accuracy and precision, respectively researchgate.neteuropa.eunih.gov. The range of the method, which is the interval over which the method provides acceptable linearity, accuracy, and precision, is also established during validation europa.euglobalresearchonline.net.
Emerging Analytical Approaches
The field of terpene analysis is continuously evolving with the development of emerging analytical approaches aimed at providing more comprehensive profiling and improved efficiency.
Multimodal Analytical Strategies for Comprehensive Terpene Profiling
Given the complexity and diversity of terpene profiles in natural products, relying on a single analytical method may not be sufficient to detect and quantify all compounds present researchgate.netnih.govresearchgate.net. Multimodal analytical strategies, which combine different analytical techniques, offer a more comprehensive approach to terpene profiling researchgate.netnih.gov.
Studies have shown that the combination of techniques such as GC-MS with different injection methods (e.g., liquid injection, headspace) or coupled with other separation techniques can provide a more complete picture of the terpene composition researchgate.netnih.gov. For example, a study comparing GC-MS with SPME, liquid injection (LI), derivatization to trimethylsilyl (B98337) ethers (TMSE), and LC-MS for the analysis of terpenes in essential oils found that the combined use of LI-GC and TMSE-GC was effective in detecting a wider range of terpenes researchgate.netnih.gov. Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC×GC-MS) is another powerful multimodal approach that offers enhanced separation power for complex terpene mixtures, leading to higher resolution and cleaner mass spectra for identification chromatographyonline.com.
Advanced Extraction Techniques (e.g., Accelerated Solvent Extraction, SPME)
Efficient and effective extraction of terpenes from various matrices is a critical initial step in the analytical workflow. Traditional methods like solvent extraction can be time-consuming and may require large volumes of solvent restek.comnih.gov. Advanced extraction techniques offer advantages in terms of speed, solvent consumption, and automation.
Accelerated Solvent Extraction (ASE), also known as Pressurized Solvent Extraction (PSE), uses elevated temperature and pressure to enhance the extraction efficiency of analytes from solid and semi-solid samples wikipedia.orglabwrench.com. This technique can significantly reduce extraction times and solvent usage compared to traditional methods like Soxhlet extraction wikipedia.orglabwrench.com. ASE has been successfully applied to the extraction of terpenes from matrices such as cannabis flower restek.comrestek.comfrontiersin.orgscilit.comnih.govresearchgate.net. Studies have compared ASE to hand-solvent extraction for terpene analysis in cannabis, evaluating their performance frontiersin.org.
Solid Phase Microextraction (SPME) is a solvent-free or solvent-minimizing technique that uses a coated fiber to extract volatile and semi-volatile compounds from a sample matrix (headspace or direct immersion) nih.govacs.orgmdpi.comspectroscopyonline.comtandfonline.comgcms.cz. SPME is a simple, fast, and versatile technique that can be coupled directly to GC for analysis spectroscopyonline.comgcms.cz. Headspace SPME (HS-SPME) is particularly useful for the analysis of volatile terpenes, where the fiber is exposed to the headspace above the sample nih.govacs.orgmdpi.comspectroscopyonline.comgcms.cz. SPME has been widely used for terpene extraction from various matrices, including plant materials and biological fluids nih.govacs.orgmdpi.comspectroscopyonline.comtandfonline.comgcms.cz. While SPME offers advantages like reduced sample preparation and solvent usage, factors such as fiber selection and extraction conditions need optimization for different terpenes and matrices mdpi.comtandfonline.com.
The combination of advanced extraction techniques like ASE and SPME with advanced chromatographic and spectroscopic methods provides powerful tools for the comprehensive and accurate analysis of terpenes, including compounds like Asterin (terpine), in diverse and complex samples.
Biological Interactions and Mechanistic Insights of Asterin Terpine at Molecular and Cellular Levels
Interaction with Cellular Signaling Pathways
Compounds investigated under the name Asterin, specifically the cyclopeptide, have demonstrated the ability to modulate key cellular signaling pathways, influencing fundamental cellular processes.
Modulation of Cell Proliferation and Differentiation in Model Systems
Studies have indicated that the cyclopeptide Asterin can influence cell proliferation and differentiation, particularly within the context of immunogenesis and hematopoiesis. Research has shown that Asterin promotes the modulation of specific and nonspecific links of antitumor resistance. It has been observed to activate the effector productive phase and exert a dominating influence on the proliferative phase nih.gov. The compound's immunocorrective action is suggested to be achieved through the recovery of suppression mechanisms that control the proliferation and differentiation of various cell populations nih.gov.
General research on terpenes also highlights their impact on cell proliferation and differentiation. Many terpenes have been reported to block crucial signaling pathways responsible for cell proliferation, such as the MAPK/ERK pathway nih.gove3s-conferences.orgfrontiersin.org. Terpenes like β-elemene, perillyl alcohol, and limonene (B3431351) have been shown to inhibit the proliferation of certain cancer cells by inducing apoptosis nih.govfrontiersin.org. The PI3K/Akt/mTOR pathway, significant for cell proliferation and survival, can also be inhibited by terpenes, leading to the induction of apoptosis and cell death e3s-conferences.orgfrontiersin.org.
Research findings on the modulation of cell proliferation and differentiation by Asterin (cyclopeptide) are summarized in the table below:
| Compound (Implied) | Cellular Process Modulated | Model System | Observed Effect | Reference |
| Asterin (Cyclopeptide) | Cell Proliferation | Immunogenesis/Hematopoiesis model systems | Dominating influence on the proliferative phase, accelerates proliferation | nih.govnih.gov |
| Asterin (Cyclopeptide) | Cell Differentiation | Immunogenesis/Hematopoiesis model systems | Favorable effect on differentiation of precursor and blood cells, changes differentiation towards myelopoiesis | nih.govnih.gov |
| Asterin (Cyclopeptide) | Cell Proliferation | Sarcoma 180 ascites tumor in mice | Achieves a tumor growth inhibition rate of 45% | medchemexpress.com |
| Terpenes (General) | Cell Proliferation | Various cancer cell lines | Inhibition via pathways like MAPK/ERK and PI3K/Akt/mTOR | e3s-conferences.orgfrontiersin.org |
| Terpenes (General) | Cell Differentiation | Various cell lines | Regulation via pathways like MAPK/ERK | e3s-conferences.orgfrontiersin.org |
Influence on Cellular Metabolism and Membrane Dynamics
The cyclopeptide Asterin has been linked to changes in cellular metabolism and membrane dynamics. Specifically, in the context of lymphocyte transformation, the molecular mechanisms of Asterin's action are likely associated with an increase in the metabolism and synthesis of membrane phospholipids (B1166683) nih.gov. This suggests an influence on the lipid components of cellular membranes.
Terpenes in general are known to influence membrane permeability and fluidity medchemexpress.comchemrxiv.org. Their hydrophobic nature allows them to interact directly with cell membranes, potentially triggering cellular responses frontiersin.org. Terpenoids play important roles in membrane organization and regulation across different domains of life through unique interactions with other membrane lipids and proteins frontiersin.orgfrontiersin.orgresearchgate.net. Studies using molecular simulations have explored the permeability of plant terpenoids through biological membranes, indicating that some can permeate passively across the plasma membrane chemrxiv.org. The interaction of terpenes with cell membranes can lead to increased permeability and cell lysis, as observed in studies on their antimicrobial and antiparasitic activities plos.org.
Research findings related to the influence on cellular metabolism and membrane dynamics are presented below:
| Compound (Implied) | Cellular Process/Component Influenced | Model System | Observed Effect | Reference |
| Asterin (Cyclopeptide) | Cellular Metabolism | Lymphocyte transformation | Increase in metabolism | nih.gov |
| Asterin (Cyclopeptide) | Membrane Dynamics/Composition | Lymphocyte transformation | Increase in the synthesis of membrane phospholipids | nih.gov |
| Terpenes (General) | Membrane Dynamics/Fluidity | Various cell types and model membranes | Influence on permeability and fluidity, direct interaction with membranes | medchemexpress.comchemrxiv.orgfrontiersin.orgresearchgate.netplos.org |
| Terpenes (General) | Membrane Integrity | Bacterial and parasitic cell membranes | Disruption and increased permeability | plos.org |
Enzyme and Receptor Modulation
Investigations into Asterin (cyclopeptide) and general terpenes have explored their interactions with enzymes and receptors, highlighting potential mechanisms of action.
Ligand-Receptor Binding Studies in Recombinant Systems
While specific ligand-receptor binding studies for the cyclopeptide Asterin in recombinant systems are not extensively detailed in the provided search results beyond its binding to STING (discussed in 6.3), general research on terpenes has explored their interactions with various receptors.
Terpenes are reported to nonselectively target several G protein-coupled receptors (GPCRs), including opioid receptors, CB1/2 receptors, G-protein-coupled receptor 55, dopamine, muscarinic, adrenergic, and adenosine (B11128) receptors frontiersin.orgresearchgate.net. They can also interact with ion channels such as TRPs, NMDA, AMPA, kainate, nicotinic, and potassium channels frontiersin.orgresearchgate.net.
Ligand-receptor binding studies have shown that certain terpenes can activate cannabinoid receptors terpenebeltfarms.comuq.edu.au. For example, beta-caryophyllene (B1668595) acts as a CB2 receptor agonist acs.orgresearchgate.net. Some terpenes have also been shown to act as agonists at adenosine A2A receptors, contributing to antinociceptive effects nih.govbiorxiv.orgarizona.edu. These interactions highlight the diverse receptor targets of terpenes.
Observed ligand-receptor interactions for general terpenes include:
| Compound (Implied) | Receptor Class/Specific Receptor | Observed Interaction | Model System / Method | Reference |
| Terpenes (General) | GPCRs (Opioid, CB1/2, etc.) | Targeting | Various studies | frontiersin.orgresearchgate.net |
| Terpenes (General) | Ion Channels (TRPs, NMDA, etc.) | Interaction | Various studies | frontiersin.orgresearchgate.net |
| Terpenes (General) | Cannabinoid Receptors (CB1, CB2) | Activation/Agonism | In vitro binding studies, behavioral assessments | acs.orgresearchgate.netterpenebeltfarms.comuq.edu.au |
| Terpenes (General) | Adenosine A2A Receptor | Agonism | In vitro cAMP and binding studies, in silico modeling | nih.govbiorxiv.orgarizona.edu |
Elucidation of Molecular Targets
The molecular targets of bioactive compounds are crucial for understanding their mechanisms. For the cyclopeptide Asterin (Astin C), a key molecular target that has been elucidated is the stimulator of interferon genes (STING).
Research has demonstrated that the cyclopeptide Asterin specifically inhibits the cGAS-STING signaling pathway medchemexpress.comnih.govfrontiersin.orgprobechem.commedchemexpress.comresearchgate.netmedchemexpress.comresearchgate.netoup.commedchemexpress.eu. This pathway is a crucial component of the innate immune system, involved in detecting cytosolic DNA and triggering inflammatory responses. Asterin achieves this inhibition by binding to the STING C-terminal binding domain (CBD) and blocking the recruitment of IRF3 onto the STING signalosome, thereby restricting STING activation and downstream signaling probechem.comresearchgate.net. This mechanism underlies its anti-inflammatory and anti-cancer activities medchemexpress.comprobechem.com.
General terpenes also exhibit diverse molecular targets. They can influence transcription factors such as NF-κB and STAT3, which are involved in inflammation and cell growth regulation e3s-conferences.orgmdpi.comfrontiersin.orgnih.gov. Terpenes' interactions with enzymes and receptors, as mentioned in section 6.2, also represent key molecular targets. The ability of terpenes to modulate multiple targets simultaneously contributes to their pleiotropic effects mdpi.comnih.gov.
Key molecular targets identified for Asterin (cyclopeptide) and general terpenes include:
Approaches for Identifying Direct Binding Partners or Downstream Effectors
Research into the biological interactions of the cyclopeptide Asterin (Astin C) has identified specific molecular targets and downstream effects, particularly within the innate immune system. A key finding is the specific inhibition of the cGAS-STING signaling pathway by Astin C (Asterin) medchemexpress.comprobechem.com. This pathway is crucial for detecting cytoplasmic DNA and triggering inflammatory responses.
Studies have demonstrated that Astin C directly binds to the STING (Stimulator of Interferon Genes) protein. Specifically, it interacts with the C-terminal binding domain (CBD) of STING probechem.com. This direct interaction is a critical step in the mechanism of action of Astin C. The binding affinity has been quantitatively measured; Astin C binds to the STING-CTD-H232 with a reported dissociation constant (Kd) of 2.37 µM probechem.com.
The consequence of Astin C binding to STING is the blockage of downstream signaling events. This includes inhibiting the recruitment of IRF3 (Interferon Regulatory Factor 3) to the STING signalosome medchemexpress.comprobechem.com. The STING signalosome is a multiprotein complex that forms upon STING activation and is essential for the phosphorylation and activation of IRF3, which then translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes. By preventing IRF3 recruitment, Astin C effectively restricts STING activation and subsequent signaling probechem.com.
This specific molecular interaction with STING and the resulting inhibition of the cGAS-STING pathway explain the observed anti-inflammatory and anti-cancer activities of Astin C medchemexpress.comglpbio.com. For instance, Astin C significantly inhibits the expression of Ifnb mRNA, a key downstream target gene in the STING pathway, induced by cGAS or STING in HEK293 cells medchemexpress.com. The inhibitory effect on intracellular DNA-induced Ifnb expression is dose-dependent, with reported half maximal inhibitory concentration (IC50) values of 3.42 µM in mouse embryonic fibroblasts (MEFs) and 10.83 µM in IMR-90 cells (human fetal lung fibroblasts) probechem.com.
Techniques used to identify these interactions likely include methods such as direct binding assays (e.g., using purified proteins), co-immunoprecipitation to confirm protein-protein interactions in a cellular context, and reporter gene assays to measure the functional outcome of pathway modulation medchemexpress.comprobechem.comthermofisher.combiorxiv.org. The quantitative data on binding affinity (Kd) and functional inhibition (IC50) are crucial for understanding the potency of Astin C's interaction with STING and its cellular effects.
| Interaction/Activity | Target/Cell Line | Value | Unit | Reference |
| Binding Affinity (Kd) | STING-CTD-H232 | 2.37 | µM | probechem.com |
| Inhibition of Ifnb mRNA expression (IC50) | Mouse Embryonic Fibroblasts (MEFs) | 3.42 | µM | probechem.com |
| Inhibition of Ifnb mRNA expression (IC50) | IMR-90 cells (human fetal lung fibroblasts) | 10.83 | µM | probechem.com |
Omics-Based Strategies for Pathway Perturbation Analysis
Proteomics, the large-scale study of proteins, can provide insights into how Asterin (Astin C) affects protein levels, post-translational modifications, and protein-protein interactions within the cell nih.gov. Given that Asterin (Astin C) directly binds to the STING protein, proteomics could be used to study changes in the STING interactome upon treatment or to quantify the levels of key proteins in the cGAS-STING pathway and related downstream cascades.
Metabolomics focuses on the study of small molecules (metabolites) within a biological system. Changes in metabolite profiles can reflect alterations in metabolic pathways caused by a compound acs.org. While less directly linked to the known mechanism of Asterin (Astin C) on STING, metabolomics could potentially reveal broader metabolic consequences of modulating the innate immune response or identify unexpected off-target effects.
In the context of Asterin (Astin C), omics-based strategies would involve treating relevant cell lines (e.g., immune cells or cancer cells known to utilize the cGAS-STING pathway) with the compound and then performing high-throughput analyses to capture changes at the transcript, protein, or metabolite level. Subsequent bioinformatics and computational analysis would be used to identify perturbed pathways and gain a deeper understanding of the molecular and cellular effects of Asterin (Astin C) beyond its direct interaction with STING.
Future Research Directions and Perspectives in Asterin Terpine Studies
Advancements in Biosynthetic Engineering
The sustainable and scalable production of Asterin is a primary goal of current research. Biosynthetic engineering offers a promising alternative to traditional chemical synthesis and extraction from natural sources, which are often inefficient and environmentally taxing. By harnessing the power of microorganisms, scientists are developing cell factories capable of producing Asterin and its analogues in a controlled and eco-friendly manner.
The transfer of biosynthetic pathways into well-characterized microbial hosts, a process known as heterologous expression, is a cornerstone of modern biotechnology. nih.govnih.gov Engineered microbes such as Escherichia coli and Saccharomyces cerevisiae have been successfully utilized for the production of various sesquiterpenes. nih.govfrontiersin.org These microorganisms are genetically modified to express the necessary enzymes, such as terpene synthases and cytochrome P450s, that are involved in the Asterin biosynthetic pathway.
One of the key strategies to enhance production is the optimization of metabolic flux towards the precursor molecule, farnesyl diphosphate (B83284) (FPP). asm.org This is often achieved by overexpressing enzymes in the mevalonate (B85504) (MVA) pathway and downregulating competing pathways, such as sterol biosynthesis. nih.govasm.org For instance, researchers have demonstrated that fusing FPP synthase with the respective sesquiterpene synthase can significantly increase the yield of the target sesquiterpene by channeling the precursor directly to the desired pathway. asm.org
The table below summarizes common microbial hosts and key engineering strategies for sesquiterpenoid production:
| Microbial Host | Key Engineering Strategies | Representative Sesquiterpenoids Produced |
| Escherichia coli | Overexpression of MVA pathway genes, codon optimization of heterologous genes. nih.gov | Amorphadiene, Taxadiene frontiersin.org |
| Saccharomyces cerevisiae | Downregulation of competing pathways (e.g., ergosterol biosynthesis), enzyme fusion strategies. nih.govasm.org | Artemisinic acid, Patchoulol nih.govasm.org |
| Yarrowia lipolytica | Leveraging high lipophilicity for product sequestration. | Farnesene |
| Streptomyces venezuelae | Mapping and engineering native isoprenoid pathways. | Bisabolene |
Terpene synthases are the key enzymes responsible for the immense structural diversity of terpenoids. acs.org Their ability to catalyze complex cyclization reactions from a linear precursor makes them prime targets for protein engineering. nih.govnih.gov Directed evolution, a process that mimics natural selection in the laboratory, is a powerful tool for altering the function of these enzymes to produce novel Asterin analogues with potentially enhanced or entirely new biological activities. nih.govnih.gov
This process involves generating a large library of mutant terpene synthase genes, expressing them in a suitable host, and then screening for the production of desired novel compounds. The development of high-throughput screening methods is crucial for the success of directed evolution campaigns. nih.gov For example, colorimetric assays have been developed that can rapidly identify active enzyme variants from thousands of mutants. nih.gov Through rounds of mutation and selection, terpene synthases can be evolved to exhibit improved stability, altered product specificity, or the ability to accept non-natural substrates, thereby expanding the chemical space of Asterin-related molecules. nih.govnih.gov
Innovation in Synthetic Methodologies
The total synthesis of complex natural products like sesquiterpenoids has historically been a challenging endeavor, often requiring numerous steps and the use of harsh reagents. nih.gov Current research is focused on developing synthetic strategies that are more atom-economical, environmentally friendly, and scalable. acs.org This includes the use of novel catalytic systems, flow chemistry, and biocatalysis to streamline synthetic sequences. nih.govacs.org
Recent advances have seen the development of concise and modular total syntheses of various sesquiterpenoids. nih.gov These routes often employ powerful chemical transformations, such as intramolecular Diels-Alder reactions and oxidopyrylium cycloadditions, to rapidly construct the complex polycyclic core of these molecules. nih.govacs.org The pursuit of sustainability also involves exploring the use of renewable starting materials and greener solvents. acs.org
Combinatorial chemistry, a strategy for rapidly generating large libraries of related compounds, offers a powerful approach to exploring the chemical space around the Asterin scaffold. nih.govucla.edu By systematically modifying different parts of the Asterin molecule, chemists can create a diverse set of analogues for biological screening.
A promising avenue in this area is combinatorial biosynthesis, which combines the principles of synthetic biology and combinatorial chemistry. nih.govucla.edu This approach involves the mix-and-matching of different terpene synthases and modifying enzymes, such as cytochrome P450s, in engineered microbial hosts. nih.govucla.edu This can lead to the production of novel sesquiterpenoids with unique oxygenation patterns and skeletal arrangements that would be difficult to achieve through traditional chemical synthesis alone. nih.gov
Refinement of Analytical Characterization
As the ability to generate novel Asterin analogues through biosynthetic and synthetic methods expands, the need for robust and sensitive analytical techniques for their characterization becomes increasingly critical. The structural complexity and often low abundance of these compounds present significant analytical challenges.
Advanced analytical methods are essential for the complete structural elucidation and quantification of Asterin and its derivatives. nih.gov Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile sesquiterpenes. researchgate.netresearchgate.net For less volatile and thermally labile compounds, high-performance liquid chromatography (HPLC) coupled with various detectors, including mass spectrometry (LC-MS) and nuclear magnetic resonance spectroscopy (LC-NMR), is the method of choice. nih.govresearchgate.net
The table below highlights key analytical techniques and their applications in sesquiterpenoid research:
| Analytical Technique | Application | Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile sesquiterpenes. researchgate.netresearchgate.net | High resolution, sensitive detection. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Analysis of non-volatile and thermally labile sesquiterpenoids. nih.govresearchgate.net | Versatile, suitable for a wide range of compounds. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Complete structural elucidation of novel compounds. mdpi.com | Provides detailed structural information. mdpi.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High-throughput analysis and quantification. researchgate.net | High sensitivity and specificity. researchgate.net |
Future research in this area will likely focus on the development of even more sensitive and high-throughput analytical platforms, such as those based on ultra-high-performance liquid chromatography (UHPLC) coupled to high-resolution mass spectrometry (HRMS), to accelerate the discovery and characterization of novel Asterin analogues. mdpi.com
High-Throughput Screening Methods for Terpenoid Libraries
High-Throughput Screening (HTS) has become an indispensable tool in drug discovery, allowing for the rapid testing of vast numbers of compounds against specific biological targets. bmglabtech.com For terpenoid libraries, which are characterized by immense structural diversity, HTS is crucial for identifying "hits" or "leads"—compounds that affect a target in a desired manner. bmglabtech.com The process leverages robotics, liquid handling devices, and automated plate readers to screen large-scale compound libraries quickly and cost-effectively. bmglabtech.com
Several innovative HTS assays have been developed specifically for terpene synthase activity and terpenoid discovery:
Colorimetric Assays: A simple and effective HTS method involves a colorimetric assay based on substrate consumption. plos.orgnih.govresearchgate.net In this system, engineered microbial cells harbor carotenoid biosynthesis pathways. When a functional terpene synthase is present, it consumes the precursor molecules (like farnesyl diphosphate or geranylgeranyl diphosphate) that are also required for carotenoid production. researchgate.net This competition leads to a measurable loss of color in the cell, allowing for rapid, high-throughput identification of active terpene synthases from a mutant library. plos.orgnih.govresearchgate.net
Transient Expression Systems: An in planta HTS platform using transient expression in Nicotiana benthamiana offers significant advantages for testing terpenoid biosynthetic genes. nih.gov This method involves the Agrobacterium-mediated expression of candidate genes in the plant's leaves. nih.gov It allows for the rapid assembly and testing of entire biosynthetic routes in a native plant environment, which ensures enzymes are correctly folded and localized within the appropriate cellular compartments—a common challenge in microbial expression systems. nih.gov The system is optimized for high-throughput analysis through automated Gas Chromatography-Mass Spectrometry (GC-MS) data mining. nih.gov
Growth-Based Selection: Another strategy employs the inherent toxicity of prenyl diphosphate precursors. Cells are engineered so that their survival depends on the activity of a terpene synthase, which converts the toxic precursors into non-toxic terpene compounds. plos.org This allows for the selective growth of only the cells containing active enzymes, providing a powerful selection tool for directed evolution experiments. plos.org
These HTS methodologies are pivotal for screening extensive libraries of Asterin analogues or derivatives, facilitating the discovery of compounds with enhanced bioactivity or novel functions.
| HTS Method | Principle | Primary Application | Key Advantages |
|---|---|---|---|
| Colorimetric Assay | Competition for carotenoid precursors; enzyme activity is proportional to color loss. plos.orgnih.gov | Screening terpene synthase/prenyltransferase gene libraries. plos.orgnih.gov | Simple, rapid, independent of product type. plos.orgnih.gov |
| Transient Expression (e.g., in N. benthamiana) | Rapid, in planta expression of biosynthetic genes via Agrobacterium. nih.gov | Functional testing of candidate genes and assembly of biosynthetic pathways. nih.gov | Correct enzyme folding and subcellular localization; fast results. nih.gov |
| Growth-Based Selection | Enzyme activity detoxifies essential precursors, enabling cell survival. plos.org | Directed evolution and selection for highly active terpene synthases. plos.org | Strong selection pressure for desired activity. |
| Automated Microscopy & High-Content Imaging | Automated imaging of cells (2D, 3D, spheroids) treated with compounds to observe phenotypic changes (e.g., apoptosis, tumor suppression). youtube.com | Screening for therapeutic effects in disease models (e.g., cancer, neurological disorders). youtube.com | Provides detailed analysis of cellular mechanisms and synergistic effects. youtube.com |
Advanced Imaging Techniques for Subcellular Localization Studies
Understanding where a compound like Asterin is synthesized, accumulated, and where it exerts its biological effects within a cell is fundamental to elucidating its mechanism of action. Conventional optical microscopy is limited by the Abbe diffraction limit, making it insufficient for observing fine subcellular structures or the localization of small molecules. nih.gov Modern advanced imaging techniques, particularly super-resolution microscopy (SRM), have overcome these limitations, enabling researchers to visualize cellular processes at the nanoscale. nih.govnih.gov
Key techniques applicable to Asterin research include:
Super-Resolution Microscopy (SRM): This category includes techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM). nih.gov By combining fluorescent molecules with drug molecules or carriers, SRM can be used to track the uptake, distribution, and localization of compounds within specific subcellular compartments, such as mitochondria. nih.gov This would allow for precise visualization of Asterin's journey within a target cell.
Two-photon Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM is a powerful technique for investigating dynamic physiological changes in living cells and tissues by capturing autofluorescence signals from intrinsic fluorophores like NAD(P)H and FAD. researchgate.net Since these coenzymes are central to cellular respiration, FLIM can be used to monitor the metabolic state of organelles like mitochondria in response to treatment with Asterin, providing insights into its effect on cellular energy metabolism. researchgate.net
Soft X-ray Tomography (SXT): SXT provides the capability to rapidly map the 3D ultrastructure and interactions between organelles in intact cells. researchgate.net It leverages the natural differential X-ray absorption of carbon-rich cellular components, avoiding the need for fluorescent labels. researchgate.net This technique could be used to quantify changes in organelle morphology, composition, and relative positioning in response to Asterin, revealing structural consequences of its bioactivity. researchgate.net
| Imaging Technique | Principle of Operation | Application in Terpenoid Research | Resolution/Capability |
|---|---|---|---|
| Super-Resolution Microscopy (SRM) | Overcomes the diffraction limit of light to achieve higher resolution imaging. nih.gov | Tracking the precise subcellular location and transport of fluorescently-tagged Asterin. nih.gov | Nanoscale resolution. |
| Fluorescence Lifetime Imaging Microscopy (FLIM) | Measures the decay rate of fluorescence from intrinsic molecules like NAD(P)H to assess metabolic states. researchgate.net | Monitoring metabolic shifts in organelles (e.g., mitochondria) in live cells after Asterin exposure. researchgate.net | Provides functional data on cellular metabolism in real-time. researchgate.net |
| Soft X-ray Tomography (SXT) | Uses differential X-ray absorption of carbon to create 3D maps of intact cells without labels. researchgate.net | Quantifying changes in organelle structure, composition, and interactions induced by Asterin. researchgate.net | High-resolution 3D ultrastructural mapping. researchgate.net |
| Intravital Microscopy (IVM) | Real-time imaging of cellular events within a living organism. researchgate.net | Observing the dynamic processes and effects of Asterin in a live tissue context. researchgate.net | Provides a comprehensive picture of dynamic processes in vivo. researchgate.net |
Deeper Mechanistic Elucidation
To move beyond phenomenological observations of Asterin's effects, future research must focus on a deeper, systems-level understanding of its biological interactions. This requires integrating large-scale 'omics' data with powerful computational models to build a comprehensive picture of the compound's mechanism of action and to predict its behavior and potential for bioengineering.
Systems Biology Approaches to Understand Network-Level Interactions
Systems biology offers a holistic approach to deciphering the complexity of biological systems by studying the interactions between various components, from genes and proteins to metabolites. nih.gov For a compound like Asterin, this means moving from a single-target perspective to understanding its impact on the entire cellular network. The biosynthesis of terpenoids itself is a complex metabolic network involving multiple pathways (e.g., mevalonate and methylerythritol phosphate (B84403) pathways) and subcellular compartments. researchgate.netnih.govmdpi.com
Key strategies in a systems biology approach include:
Multi-Omics Integration: This involves generating and integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive model of a cell's state before and after treatment with Asterin. For example, metabolomic analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) can illuminate novel biosynthetic pathways and identify new metabolites produced in response to metabolic engineering or external stimuli. energy.gov
Metabolic Network Modeling: Using data from databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), researchers can construct detailed metabolic models. science.govgenome.jp These models can simulate the flow of metabolites through the terpenoid biosynthesis pathway, identify potential bottlenecks, and predict how overexpressing or inhibiting certain enzymes could enhance the production of Asterin. science.gov
Investigating Metabolons: There is growing evidence for the existence of "metabolons," which are transient multi-enzyme complexes that channel substrates from one active site to the next. nih.gov This metabolic channeling increases the efficiency of a pathway and prevents the diffusion of potentially toxic intermediates. nih.gov Systems biology approaches, combined with protein-protein interaction studies, can help identify if the enzymes in the Asterin biosynthetic pathway form such complexes, offering new targets for metabolic engineering. nih.gov
| Omics Layer | Data Generated | Contribution to Asterin Research |
|---|---|---|
| Genomics | DNA sequence, gene identification. | Identifying genes for terpene synthases and other biosynthetic enzymes. |
| Transcriptomics | Gene expression levels (mRNA). | Understanding how Asterin or pathway engineering affects global gene regulation. |
| Proteomics | Protein abundance and post-translational modifications. | Quantifying levels of biosynthetic enzymes and identifying protein-protein interactions (metabolons). nih.gov |
| Metabolomics | Levels of small-molecule metabolites. energy.gov | Quantifying Asterin production, identifying pathway intermediates, and discovering novel related compounds. energy.gov |
Integration of Computational and Experimental Approaches for Predictive Modeling
The vast chemical diversity of terpenoids makes purely experimental exploration challenging. nih.govmanchester.ac.uknih.gov Integrating computational modeling with experimental data provides a powerful predictive framework for understanding structure-activity relationships and for the rational design of enzymes and pathways. nih.govmanchester.ac.uknih.govresearchgate.net
Future directions in this area include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net By analyzing a dataset of Asterin analogues and their measured activities, a QSAR model can be developed to predict the activity of new, untested derivatives. nih.gov These models have shown that properties like molecular geometry and electronic charges are key descriptors for predicting terpenoid activity. nih.govresearchgate.net
Molecular Docking and Dynamics: Computational tools can predict how a ligand like Asterin binds to its protein target. mdpi.com Molecular docking predicts the preferred orientation and binding affinity of a molecule to a receptor, while molecular dynamics simulations can model the behavior of the complex over time. youtube.commdpi.com This is crucial for understanding the molecular basis of Asterin's mechanism of action.
Machine Learning and AI in Enzyme Engineering: Terpene synthases are notoriously difficult to engineer because their function is not easily predicted from their amino acid sequence. nih.govmanchester.ac.uknih.gov Recent advances in machine learning and artificial intelligence (AI) are being used to analyze large datasets of enzyme sequences and their products. youtube.comnih.govmanchester.ac.uk These AI-driven approaches can help predict the outcomes of mutations, guiding the engineering of terpene synthases to produce Asterin more efficiently or to create novel derivatives. youtube.comnih.gov
Predictive Solubility Models: For downstream applications, understanding the solubility of a compound is critical. Thermodynamic models like COSMO-RS can predict the solubility of terpenoids in various solvents without requiring experimental data, aiding in the design of efficient extraction and purification processes. acs.org
The synergy between these computational predictions and experimental validation will accelerate the development of Asterin-based applications, from therapeutics to bio-based materials. researchgate.net
| Computational Approach | Description | Application for Asterin |
|---|---|---|
| QSAR Modeling | Correlates chemical structure descriptors (e.g., geometric, electronic) with biological activity. nih.govresearchgate.net | Predicting the therapeutic activity of novel Asterin derivatives before synthesis. nih.gov |
| Molecular Docking | Predicts the binding mode and affinity of a small molecule to a protein target. mdpi.com | Identifying potential protein targets for Asterin and understanding its binding mechanism. mdpi.com |
| Machine Learning / AI | Uses algorithms to learn from large datasets to make predictions. youtube.comnih.gov | Predicting the products of terpene synthase mutations; designing novel enzymes for Asterin production. nih.govnih.gov |
| Thermodynamic Models (e.g., COSMO-RS) | Predicts physicochemical properties like solubility based on molecular surface interactions. acs.org | Optimizing extraction and formulation processes for Asterin. acs.org |
Q & A
Q. What are the established synthesis routes for Asterin (terpine), and how can researchers validate their reproducibility?
To validate synthesis reproducibility, begin by cross-referencing protocols from peer-reviewed journals (e.g., via SciFinder or PubMed). Key steps include solvent selection (e.g., ethanol for recrystallization), catalyst optimization (e.g., acid-catalyzed cyclization), and purification via thin-layer chromatography (TLC) or column chromatography. Document reaction conditions (temperature, time, molar ratios) and compare yields with literature values. Always include control experiments to confirm product identity (e.g., NMR, FTIR) .
Q. Which analytical techniques are most reliable for characterizing Asterin (terpine) purity and structure?
Use a combination of TLC (Rf comparison with standards), nuclear magnetic resonance (NMR) for structural elucidation (e.g., ¹H/¹³C NMR peak assignments), and high-performance liquid chromatography (HPLC) for purity quantification. For thermal stability, differential scanning calorimetry (DSC) can identify melting points and decomposition phases. Validate methods with reference standards and replicate analyses to ensure precision .
Q. How should researchers conduct a systematic literature review on Asterin (terpine) to identify knowledge gaps?
Employ structured queries in databases like SciFinder or Reaxys using Boolean operators (e.g., "Asterin AND synthesis NOT industrial"). Filter results by publication date (last 10 years) and study type (e.g., experimental, computational). Use citation-tracking tools (e.g., Web of Science) to map seminal works. Tabulate conflicting data (e.g., varying catalytic efficiencies) to highlight unresolved questions .
Advanced Research Questions
Q. What experimental design principles apply when optimizing Asterin (terpine) synthesis for higher yields?
Implement design of experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to model interactions between factors. For example, a central composite design can identify optimal conditions for enantiomeric excess in asymmetric synthesis. Validate models with triplicate runs and statistical analysis (e.g., ANOVA) .
Q. How can researchers resolve contradictions in reported biological activity data for Asterin (terpine)?
Conduct a meta-analysis of dose-response studies, stratifying by assay type (e.g., in vitro vs. in vivo) and cell lines. Replicate conflicting experiments under standardized conditions, controlling for variables like solvent (DMSO vs. aqueous) and incubation time. Use cheminformatics tools (e.g., molecular docking) to explore structure-activity relationships and validate hypotheses .
Q. What methodologies are recommended for studying Asterin (terpine) stability under varying environmental conditions?
Design accelerated stability studies using ICH guidelines: expose samples to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC-MS to identify breakdown products. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. For photostability, use controlled light chambers with calibrated irradiance .
Q. How can computational chemistry enhance understanding of Asterin (terpine) reactivity?
Perform density functional theory (DFT) calculations to map reaction pathways (e.g., transition state energies for cyclization). Validate with experimental kinetics data. Molecular dynamics (MD) simulations can predict solvation effects and conformational stability. Use software like Gaussian or ORCA, and archive input/output files for reproducibility .
Q. What strategies ensure ethical and rigorous testing of Asterin (terpine)’s pharmacological potential?
Follow OECD guidelines for in vitro toxicity assays (e.g., MTT for cytotoxicity). For in vivo studies, obtain IRB approval and include sham controls. Use blinded data analysis to minimize bias. Publish negative results to avoid publication bias and provide raw data in supplementary materials .
Q. How can interdisciplinary approaches (e.g., synthetic biology) advance Asterin (terpine) research?
Integrate metabolic engineering for heterologous production in microbial hosts (e.g., E. coli). Use CRISPR-Cas9 to optimize biosynthetic pathways. Collaborate with computational biologists to model flux balance analysis. Cross-validate results with traditional synthetic routes .
Q. What steps ensure reproducibility in Asterin (terpine) research across labs?
Publish detailed protocols (e.g., via protocols.io ), including instrument calibration data and batch numbers for reagents. Share spectral libraries (NMR, MS) in public repositories (e.g., Zenodo). Participate in interlaboratory studies to benchmark methods and report intra-lab variability using standard deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
